Sulfatide is derived from ceramide, which serves as its precursor. The synthesis of sulfatide occurs predominantly in the endoplasmic reticulum and Golgi apparatus of cells. The compound can be classified under the broader category of glycosphingolipids, specifically as a sulfoglycolipid due to its sulfate group. It has been identified in various tissues, including the brain, kidneys, and reproductive organs.
The synthesis of sulfatide begins with the enzymatic addition of galactose from uridine diphosphate-galactose to ceramide, catalyzed by UDP-galactose:ceramide galactosyltransferase. This reaction forms galactosylceramide, which is then transported to the Golgi apparatus where it undergoes sulfation by cerebroside sulfotransferase. This enzyme catalyzes the addition of a sulfate group to the galactose residue, resulting in sulfatide formation.
Key steps in sulfatide synthesis include:
The fatty acid composition of sulfatides can vary based on tissue type, with specific ceramide moieties being favored during synthesis.
Sulfatide sodium salt consists of a ceramide backbone with a galactose sugar that has a sulfate group attached. The general structure can be represented as follows:
The molecular formula for sulfatide can be expressed as C_18H_37NO_6S for a typical species, although variations exist depending on the specific fatty acids involved.
Sulfatide participates in various biochemical reactions within cells:
These reactions are critical for maintaining cellular homeostasis and facilitating cell signaling mechanisms.
Sulfatides function primarily through their role in cell membrane dynamics:
Research indicates that alterations in sulfatide levels can affect cellular responses to various stimuli, including stress conditions.
Analytical techniques such as mass spectrometry have been employed to characterize sulfatides' molecular species based on their fatty acid chains.
Sulfatides have significant implications in various fields:
Sulfatide sodium salt is a complex sulfoglycolipid with the core molecular formula C₄₂H₈₀NNaO₁₁S and a molecular weight of 830.1 g/mol [1] [6]. Its structure comprises:
This configuration confers amphipathic properties, enabling micelle formation in aqueous solutions. The sulfate group’s pKa of <1 ensures full ionization at physiological pH, while sodium coordination enhances water solubility. The compound’s SMILES notation illustrates its ionic nature:O[C@@H]1[C@@H](OS([O-])(=O)=O)[C@@H](O)[C@@H](CO)O[C@H]1OC[C@H](NC([R])=O)[C@H](O)/C=C/CCCCCCCCCCCCC.[Na+]
[6]
Table 1: Core Physicochemical Properties of Sulfatide Sodium Salt
Property | Value | Significance |
---|---|---|
Molecular Formula | C₄₂H₈₀NNaO₁₁S | Defines elemental composition |
Molecular Weight | 830.1 g/mol | Critical for stoichiometric calculations |
Ionic Charge (pH 7.4) | Anionic (-1) | Dictates electrophoretic mobility |
Solubility | DMSO > Water | Informs solvent selection for assays |
Natural sulfatides exhibit heterogeneity in their ceramide moieties:
Chain length influences biological function:
Table 2: Common Sulfatide Variants and Tissue Distribution
Acyl Chain | Sphingoid Base | Tissue Prevalence | Remarks |
---|---|---|---|
C24:1 | d18:1 | Myelin, Pancreatic β-cells | Inhibits insulin secretion [6] |
C24:0-OH | t18:0 | Kidney tubules | Enhanced membrane stability |
C18:0 | d18:1 | Developing brain | Transient developmental expression |
The sodium ion binds the sulfate group via monodentate coordination, with a binding constant of ~10² M⁻¹. This interaction:
In aqueous solutions, sulfatide sodium salt forms inverse micelles above its CMC, with Na⁺ localized at the sulfate-water interface. Stability studies show degradation <2% in deoxygenated water (pH 7.4, 4°C, 48h), but acidic conditions (pH <4) provoke desulfation [1] [6].
LC-MS resolves sulfatide species using reversed-phase chromatography:
MALDI-TOF enables tissue profiling:
Table 3: Mass Spectrometry Signatures of Key Sulfatide Species
Molecular Species | [M-H]⁻ (m/z) | Diagnostic Fragments (m/z) | Ionization Mode |
---|---|---|---|
C24:1 sulfatide | 806.6 | 726.6 (M-H-H₂SO₄), 259 (galactose-SO₃) | Negative |
C24:0-OH sulfatide | 840.7 | 760.7 (M-H-H₂SO₄), 281 (fatty acid) | Negative |
C18:0 sulfatide | 778.6 | 698.6 (M-H-H₂SO₄) | Negative |
¹H NMR (400 MHz, DMSO-d₆) reveals key structural features:
13C NMR confirms sulfation at Gal-O3 (δ 77.8 ppm) versus unsulfated galactosylceramide (δ 72.1 ppm). Sodium coordination broadens the sulfate resonance in ²³Na NMR by ~5 Hz due to quadrupolar relaxation [8].
TLC (Silica Gel 60, chloroform/methanol/water 65:25:4):
HPLC Methods:1. Reversed-phase (C18 column):- Mobile phase: Methanol/water (95:5) + 0.1% formic acid- Retention: 12.4 min for C24:1 species [5]2. HILIC with salt gradients (e.g., Asahipak GF-510 HQ):- Eluent: Sodium phosphate gradient (40–200 mM, pH 6.0)- Retention: 8.2 min; resolves sulfatide from chondroitin sulfate [3] [7]3. Ion-pair chromatography:- Mobile phase: Methanol/water (70:30) + 2.3 mM tetrabutylammonium sulfate- Application: Separates sulfatide from sulfite/sulfate contaminants [9]
Table 4: Chromatographic Conditions for Sulfatide Analysis
Method | Column | Mobile Phase | Detection | Application Scope |
---|---|---|---|---|
Reversed-phase | C18 (150 × 4.6 mm, 5 μm) | MeOH/H₂O (95:5) + 0.1% HCOOH | ESI-MS (-ve) | Molecular species quantification |
HILIC | Asahipak GF-510 HQ | 40–200 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 | RID (30°C) | Separation from glycosaminoglycans |
Ion-pair | C18 (250 × 5 mm) | MeOH/H₂O (70:30) + 2.3 mM Bu₄NHSO₄ | UV 214 nm | Purity analysis |
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